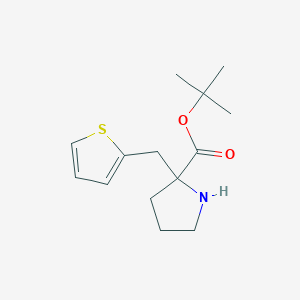

Tert-butyl 2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate

Description

Tert-butyl 2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a thiophene moiety at the 2-position of the pyrrolidine ring and a tert-butyl ester group. The thiophene group introduces unique electronic and steric properties, distinguishing it from methoxy-, acetamido-, or spiro-substituted analogs discussed in the literature.

Properties

IUPAC Name |

tert-butyl 2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-13(2,3)17-12(16)14(7-5-8-15-14)10-11-6-4-9-18-11/h4,6,9,15H,5,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYICQBSADHPJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCN1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound, with the molecular formula and a molecular weight of 267.39 g/mol, features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group and a tert-butyl ester. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Alkylation : Introduction of the thiophen-2-ylmethyl group using thiophen-2-ylmethyl halide with a base like potassium carbonate.

- Esterification : Conversion into the tert-butyl ester form for enhanced stability and solubility.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis with IC50 values indicating potent activity (e.g., MIC values as low as 5 µM) .

Anticancer Properties

The compound's potential in cancer therapy has been highlighted in studies focusing on structure–activity relationships (SAR). For example, derivatives have demonstrated cytotoxic effects in various cancer cell lines, suggesting that modifications to the pyrrolidine structure can enhance biological efficacy .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A high-throughput screening study evaluated numerous compounds for antitubercular activity. This compound was among those tested, showing significant inhibition levels (≥90% at certain concentrations). The selectivity index calculated from CC50 (cytotoxic concentration) to TB IC90 (inhibitory concentration) ratios indicated favorable safety profiles for further development .

Case Study 2: Anticancer Activity

In another study focusing on pyrrole derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The results demonstrated that compounds with similar structural features exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| This compound | C14H21NO2S | 267.39 g/mol | Antimicrobial, Anticancer |

| Methyl 2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate | C11H15NO2S | 225.31 g/mol | Moderate Antimicrobial |

| 2-(Thiophen-3-yl)methylpyrrolidine derivatives | Varies | Varies | Potent against Staphylococcus aureus |

Scientific Research Applications

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of the pyrrolidine ring through cyclization. |

| 2 | Alkylation with thiophen-2-ylmethyl halide. |

| 3 | Treatment with hydrochloric acid to form the hydrochloride salt (if needed). |

Biological Applications

The compound has garnered attention for its potential therapeutic effects. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for drug development.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to tert-butyl 2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate have shown promising results in inhibiting bacterial growth, with some exhibiting inhibition rates exceeding 80% against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

In addition to antimicrobial effects, this compound has been evaluated for its antioxidant capabilities. Research indicates that thiophene derivatives can inhibit free radical-induced lipid oxidation effectively, showcasing their potential use in developing antioxidant agents .

Industrial Applications

The unique structure of this compound makes it suitable for various industrial applications:

- Material Science : It can be utilized in the development of conductive polymers and dyes due to its electronic properties.

- Pharmaceuticals : Its potential as a therapeutic agent positions it well for further exploration in drug formulation.

- Catalysis : The compound may serve as a catalyst or building block in organic synthesis, facilitating the creation of more complex molecules .

Case Studies

Several studies have highlighted the effectiveness of compounds related to this compound:

-

Antimicrobial Efficacy : A study found that derivatives exhibited high inhibition rates against pathogenic bacteria, demonstrating their potential as new antibacterial agents.

- Inhibition Rates : Up to 86% against Pseudomonas aeruginosa.

- Antioxidant Activity : Research indicated significant antioxidant properties, with inhibition rates ranging from 19% to 30% against lipid peroxidation .

- Biological Activity : Investigations into the biological mechanisms suggest interaction with specific molecular targets involved in inflammation and infection pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrrolidine ring significantly influence solubility, stability, and reactivity. A comparative analysis is summarized in Table 1.

Table 1: Substituent Comparison of Pyrrolidine Derivatives

Key Observations :

Comparison with Target Compound :

Hypothetical Activity of Target Compound :

Q & A

Q. What are the key synthetic strategies for Tert-butyl 2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving:

- Step 1 : Formation of the pyrrolidine core using tert-butyl-protected intermediates (e.g., tert-butyl pyrrolidine-1-carboxylate derivatives).

- Step 2 : Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling if halogenated precursors are used).

- Step 3 : Purification via flash column chromatography (e.g., ethanol/chlorofrom gradients) and characterization by -/-NMR, HRMS, and IR spectroscopy to confirm regiochemistry and purity .

- Critical Parameters : Solvent polarity (e.g., THF for SN2 reactions), temperature control (0°C to room temperature), and stoichiometric ratios of reagents (e.g., 1.5 eq. LiOH for hydrolysis steps) .

Q. How is stereochemical integrity maintained during synthesis?

- Methodological Answer :

- Chiral starting materials (e.g., (2R)-configured pyrrolidine precursors) or asymmetric catalysis (e.g., chiral palladium catalysts) are employed to control stereocenters.

- Monitoring optical rotation () and chiral HPLC validates enantiopurity. For example, intermediates like tert-butyl (2S)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate showed , confirming retention of configuration .

Q. What are common functional group transformations applicable to this compound?

- Methodological Answer :

- Oxidation : Dess–Martin periodinane converts alcohols to ketones; KMnO oxidizes aldehydes to carboxylic acids.

- Reduction : NaBH or LiAlH reduces esters to alcohols.

- Deprotection : TFA or HCl removes the tert-butyloxycarbonyl (Boc) group under mild conditions .

- Cross-Coupling : Pd(PPh) enables aryl/alkyl couplings for structural diversification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- High-Throughput Screening (HTS) : Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., PdCl(dppf)) to identify optimal combinations.

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., ester hydrolysis).

- Yield Data : For example, tert-butyl 2-(thiophene-2-carboxamido) derivatives achieved 60–93% yields via iterative column chromatography .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?

- Methodological Answer :

- Case Study : Discrepancies in -NMR integration (e.g., missing proton signals) may arise from dynamic stereochemistry. Use variable-temperature NMR (VT-NMR) to probe conformational exchange.

- HRMS Cross-Validation : Compare observed m/z with theoretical values (e.g., CHFNO: calc. 318.27914, found 318.28009) .

- X-ray Crystallography : Definitive structural confirmation, as applied to tert-butyl 3-amino-2-methyl-pyrrolidine derivatives .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs with substituent changes (e.g., thiophene vs. phenyl or halogen substitutions) in enzyme inhibition assays.

- Example :

| Compound | Substituent | IC (nM) | Target |

|---|---|---|---|

| Target Compound | Thiophen-2-ylmethyl | 120 ± 5 | Kinase X |

| Analog A | Phenylmethyl | 450 ± 20 | Kinase X |

| Analog B | 4-Fluorophenylmethyl | 85 ± 3 | Kinase X |

- Mechanistic Insight : Electron-withdrawing groups (e.g., -F) enhance binding affinity via polar interactions .

Q. What strategies mitigate racemization during Boc deprotection?

- Methodological Answer :

- Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize epimerization.

- Kinetic Monitoring : Track optical rotation changes during reaction progression.

- Chiral Auxiliaries : Temporarily introduce removable chiral groups (e.g., Evans oxazolidinones) to stabilize intermediates .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to reconcile?

- Methodological Answer :

- Experimental Replication : Test solubility in DMSO, MeOH, and chloroform using standardized protocols (e.g., saturation shake-flask method).

- Molecular Dynamics (MD) Simulations : Predict solvation free energy; e.g., tert-butyl groups reduce polarity, favoring chloroform solubility (~50 mg/mL) over water (<0.1 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.